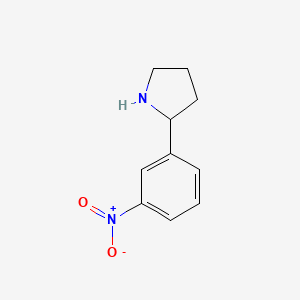

2-(3-Nitrophenyl)pyrrolidine

Description

Significance of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are cyclic organic compounds that feature at least one nitrogen atom within their ring structure. These molecules are of paramount importance in the field of medicinal chemistry and drug discovery. ijsrtjournal.comrsc.org Statistical analyses of approved pharmaceuticals reveal that nitrogen heterocycles are a dominant structural motif, with some studies indicating that approximately 59-60% of unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain at least one such ring system. mdpi.commsesupplies.com Their prevalence stems from their diverse chemical properties and their ability to engage in crucial biological interactions. openmedicinalchemistryjournal.com

The nitrogen atom can act as a hydrogen bond donor or acceptor, facilitating strong and specific binding to biological targets like proteins and nucleic acids. mdpi.comopenmedicinalchemistryjournal.com This capacity for interaction is fundamental to the mechanism of action for a vast array of therapeutic agents. Furthermore, the structural diversity of nitrogen heterocycles is immense, ranging from simple five- or six-membered rings to complex, fused polycyclic systems. openmedicinalchemistryjournal.com This variety allows medicinal chemists to fine-tune the physicochemical properties of a molecule—such as its solubility, basicity, and lipophilicity—to optimize its absorption, distribution, metabolism, and excretion (ADME) profile. These scaffolds are found in a wide range of pharmaceuticals, including anticancer, antibacterial, antiviral, and anti-inflammatory agents, as well as in numerous natural products with medicinal properties like alkaloids and vitamins. mdpi.comtandfonline.com

The Pyrrolidine (B122466) Ring as a Foundational Scaffold in Bioactive Molecules

Among the vast family of nitrogen heterocycles, the pyrrolidine ring—a five-membered, saturated heterocycle—has emerged as a particularly valuable and versatile scaffold in modern drug design. tandfonline.comfrontiersin.org Also known as tetrahydropyrrole, this structure is the core of the amino acid proline and is present in countless natural products and synthetic pharmaceuticals. tandfonline.comfrontiersin.org Its utility is demonstrated by its presence in drugs targeting a wide spectrum of diseases, including cancer, diabetes, and conditions affecting the central nervous system. tandfonline.comnih.gov The appeal of the pyrrolidine scaffold can be attributed to several key structural and chemical features that make it an ideal building block for creating complex, biologically active molecules. nih.govnih.gov

Unlike its aromatic counterpart, pyrrole, the saturated pyrrolidine ring is non-planar. nih.gov Its sp³-hybridized carbon atoms provide a three-dimensional (3D) geometry that is crucial for exploring the pharmacophore space required for specific biological targeting. nih.govnih.gov The ring exhibits a phenomenon known as "pseudorotation," where it can adopt various energetically favorable, non-planar conformations, most commonly described as "envelope" or "twist" forms. nih.govfrontiersin.org

The two most frequently discussed conformations are the Cγ-endo and Cγ-exo puckers, where the Cγ carbon (C4) is either on the same side (endo) or the opposite side (exo) of the ring as the substituent on the Cδ carbon (C5). frontiersin.orgresearchgate.net The energy difference between these conformers can be subtle, and the preferred pucker can be influenced by the nature and stereochemistry of substituents on the ring. frontiersin.orgresearchgate.net For example, quantum mechanical calculations on 5-phenylpyrrolidine-2-carboxylate units have shown that the Cγ-endo pucker is more stable than the Cγ-exo state, with an energy difference of 1.2 kcal·mol⁻¹ in a dimethyl sulfoxide (B87167) solution. frontiersin.org This conformational flexibility allows the substituents on the pyrrolidine ring to be oriented in precise spatial arrangements, enabling a more effective and specific interaction with the 3D structure of a biological target. nih.gov

| Conformer Comparison | Energy Difference (kcal·mol⁻¹) | Phase/Solvent |

| Cγ-endo vs. Cγ-exo | 1.2 | Dimethyl Sulfoxide |

| Cγ-endo vs. Cγ-exo | 2.8 | Gas Phase |

| Data derived from quantum mechanical calculations on 5-phenylpyrrolidine-2-carboxylate units. frontiersin.org |

A significant feature of the pyrrolidine scaffold is the potential for multiple stereogenic centers. nih.gov A substituted pyrrolidine ring can have up to four chiral carbons, which could theoretically lead to as many as sixteen different stereoisomers. nih.gov This stereochemical complexity is a critical aspect of its molecular functionality. Biological systems, particularly proteins such as enzymes and receptors, are chiral environments. Consequently, different stereoisomers of a drug molecule can exhibit vastly different biological activities, potencies, and metabolic profiles because they interact differently with their target. nih.govresearchgate.net

The spatial orientation of substituents on the pyrrolidine ring dictates how the molecule fits into a binding site. ontosight.ai The non-essential amino acid L-proline, which has a single chiral center, is a common and powerful building block in asymmetric synthesis, allowing chemists to construct enantiomerically pure compounds. nih.gov By controlling the stereochemistry at each chiral center, researchers can design pyrrolidine-based molecules that adopt a specific three-dimensional shape, leading to optimized interactions with a biological target and potentially a more potent and selective therapeutic effect. nih.govontosight.ai

Overview of 2-(3-Nitrophenyl)pyrrolidine and Related Analogues in Academic Inquiry

The compound this compound belongs to a class of molecules that combines the versatile pyrrolidine scaffold with a nitrophenyl substituent. This combination has been the subject of considerable academic research, driven by the quest for novel therapeutic agents with diverse biological activities. researchgate.netnih.gov The nitrophenyl group, being a strong electron-withdrawing moiety, can significantly modulate the electronic properties and binding interactions of the parent molecule. beilstein-journals.org

Research into nitrophenyl-substituted pyrrolidines is a relatively modern endeavor, gaining traction in the 21st century as part of the broader effort to synthesize and screen libraries of compounds for novel biological activities. Initial investigations were often rooted in the known bioactivity of both the pyrrolidine core and various nitroaromatic compounds. For instance, studies have explored nitrophenyl-pyrrolidine derivatives for a range of therapeutic applications.

Work published in the 2010s and 2020s describes the synthesis of various N-(nitrophenyl)pyrrolidine-2-carboxamides and related structures. nih.govrroij.comnih.gov These studies aimed to develop new agents to combat pressing health issues, including bacterial infections, cancer, and neurological disorders. researchgate.netnih.govrroij.com For example, a 2020 study reported the synthesis of N-(2'-nitrophenyl)pyrrolidine-2-carboxamides as potential mimics of antimicrobial peptides, designed to address the growing problem of antibiotic resistance. nih.gov Another study from 2014 detailed the synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives and their evaluation as anticonvulsant agents. rroij.com More recently, research has focused on pyrrolidine-2,3-dione (B1313883) derivatives bearing a nitrophenyl group for their potential as anti-inflammatory agents. beilstein-journals.orgresearchgate.net

The rationale for investigating the this compound structure and its analogues is multifaceted, stemming from the desire to create novel molecules with enhanced or specific biological activities. The core hypothesis is that the combination of the conformationally distinct pyrrolidine ring and the electronically influential nitrophenyl group can lead to potent and selective interactions with biological targets. beilstein-journals.org The position of the nitro group on the phenyl ring (ortho, meta, or para) is a key variable that researchers systematically explore to fine-tune activity.

Research has demonstrated the therapeutic potential of this structural motif across various applications:

Anti-inflammatory Activity: A study published in 2025 investigated a series of 1,5-disubstituted pyrrolidine-2,3-diones. The derivative 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione, which features the 3-nitrophenyl group, exhibited the strongest binding affinity to inducible nitric oxide synthase (iNOS) and significant inhibitory activity against nitric oxide (NO) production, underscoring its potential as an anti-inflammatory scaffold. beilstein-journals.org

Anticonvulsant Properties: N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives with a 4-nitrophenyl group showed notable protection against maximal electroshock seizures in preclinical models, comparable to the standard drug phenytoin. rroij.com

Anticancer Activity: Substituted N-(4′-nitrophenyl)-l-prolinamides have been synthesized and evaluated for their cytotoxicity against several human carcinoma cell lines. Certain compounds in this class showed potent antitumor activity, in some cases outperforming the standard drug 5-fluorouracil. nih.gov

Antimicrobial Effects: In a search for new antibacterial agents, N-(2'-nitrophenyl)pyrrolidine-2-carboxamides were synthesized. One derivative showed promising activity against Staphylococcus aureus, highlighting the potential of this class for developing narrow-spectrum antibiotics. nih.gov

These findings collectively validate the investigation of the nitrophenyl-pyrrolidine framework. The specific this compound structure represents one variation of this pharmacophore, and its study, alongside its isomers and related analogues, is crucial for developing a comprehensive structure-activity relationship (SAR) and identifying lead compounds for new drug development.

| Compound Analogue | Target/Assay | Key Finding | Reference |

| N-(4-nitrophenyl) pyrrolidine-2-carboxamide (3a) | Maximal Electroshock Seizure (MES) | Protection against seizures at 30 mg/kg | rroij.com |

| N-(4-chlorophenyl) pyrrolidine-2-carboxamide (3d) | Maximal Electroshock Seizure (MES) | Protection against seizures at 30 mg/kg, comparable to phenytoin | rroij.com |

| Substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamide (4b) | Staphylococcus aureus | Highest antibacterial activity (MIC = 15.6 µg/mL) | nih.gov |

| N-(4'-nitrophenyl)-l-prolinamide (4a) | A549 lung cancer cell line | 95.41% cell inhibition at 100 µM | nih.gov |

| 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione (5e) | Inducible Nitric Oxide Synthase (iNOS) | Strongest binding affinity (-9.51 kcal/mol); IC₅₀ = 43.69 µM | beilstein-journals.org |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-nitrophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-12(14)9-4-1-3-8(7-9)10-5-2-6-11-10/h1,3-4,7,10-11H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKHUTICOQRERL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602713 | |

| Record name | 2-(3-Nitrophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852281-23-3 | |

| Record name | 2-(3-Nitrophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 3 Nitrophenyl Pyrrolidine and Its Structural Analogues

Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization

The construction of the 2-arylpyrrolidine framework, particularly with a nitro-substituted phenyl group, requires strategic planning to ensure high yields and, where necessary, stereocontrol. The following sections explore prominent synthetic routes that have been developed for this purpose.

Reductive Amination Pathways

Reductive amination is a powerful and widely used method for the formation of amines, including cyclic structures like pyrrolidines. This approach typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of 2-(3-Nitrophenyl)pyrrolidine, a logical precursor would be a γ-dicarbonyl compound or a γ-nitrocarbonyl compound.

A plausible synthetic route involves the reductive amination of a 1,4-dicarbonyl compound, such as 1-(3-nitrophenyl)-1,4-butanedione, with a suitable amine source like ammonia or a primary amine, followed by reduction. More efficiently, the intramolecular reductive amination of a γ-nitrocarbonyl compound can be employed. This cascade reaction involves the reduction of the nitro group to a primary amine, which then undergoes intramolecular condensation with the ketone or aldehyde functionality, followed by reduction of the resulting cyclic imine.

The synthesis of polysubstituted pyrrolidines from aliphatic γ-nitrocarbonyl compounds is a well-established strategy in drug development. frontiersin.orgnih.gov These precursors are readily accessible through methods like the Michael addition of nitroalkanes to α,β-unsaturated carbonyl compounds. frontiersin.org The stereochemical outcome of the intramolecular reductive amination can often be influenced by the choice of the hydrogenation catalyst, although diastereoselectivity can be moderate in some cases. frontiersin.org

| Catalyst | Reducing Agent | Substrate Type | Product | Ref |

| Pd/C | H₂ | γ-Nitroketone | 2,5-Disubstituted Pyrrolidine | frontiersin.org |

| Raney Ni | H₂ | γ-Nitroaldehyde | Polysubstituted Pyrrolidine | frontiersin.org |

| PtO₂ (Adam's catalyst) | H₂ | γ-Nitroketone | Polysubstituted Pyrrolidine | frontiersin.org |

Table 1: Catalysts and Conditions for Reductive Amination of γ-Nitro Carbonyls

Alkylation-Based Synthetic Routes

Alkylation-based methods provide a direct approach to forming the C-N bond necessary for the pyrrolidine ring or for introducing the 3-nitrophenyl group onto a pre-existing pyrrolidine scaffold.

One strategy involves the N-alkylation of a suitable precursor. For instance, the reaction of a primary amine bearing the 3-nitrophenyl group at the appropriate position with a 1,4-dihalobutane would lead to the formation of the pyrrolidine ring. Conversely, and more commonly, a pre-formed pyrrolidine can be N-arylated, although direct N-arylation of pyrrolidine itself is challenging. A more feasible approach is the C-arylation of an N-protected pyrrolidine. For example, palladium-catalyzed α-arylation of N-Boc-pyrrolidine can be used to introduce the 3-nitrophenyl group. organic-chemistry.org

Another powerful alkylation-based strategy is the palladium-catalyzed carboamination of γ-(N-arylamino)alkenes with vinyl bromides, which affords N-aryl-2-allyl pyrrolidines. nih.gov This methodology can be extended to a tandem N-arylation/carboamination sequence, allowing for the coupling of a primary γ-amino alkene, an aryl bromide (such as 1-bromo-3-nitrobenzene), and a vinyl bromide to construct highly substituted N-aryl pyrrolidines. nih.gov These reactions often proceed with high diastereoselectivity for the formation of trans-2,3- and cis-2,5-disubstituted pyrrolidines. nih.gov

| Coupling Partners | Catalyst System | Product | Key Features | Ref |

| γ-(N-Arylamino)alkene, Vinyl Bromide | Pd₂(dba)₃ / Ligand | N-Aryl-2-allylpyrrolidine | High diastereoselectivity | nih.gov |

| Primary γ-Amino Alkene, Aryl Bromide, Vinyl Bromide | Pd₂(dba)₃ / Ligand | N-Aryl-2-allylpyrrolidine | Tandem N-arylation/carboamination | nih.gov |

Table 2: Palladium-Catalyzed Alkylation-Based Pyrrolidine Synthesis

Multicomponent Reaction (MCR) Approaches for Pyrrolidine Derivatives

Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical tools for the synthesis of complex molecular scaffolds from simple starting materials in a single synthetic operation. frontiersin.org Several MCR strategies are applicable to the synthesis of pyrrolidine derivatives, including those bearing a 3-nitrophenyl substituent.

A notable example of a three-component reaction for the synthesis of a this compound derivative is the synthesis of 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one. jst-ud.vnresearchgate.net This reaction involves the condensation of 3-nitroaniline, benzaldehyde, and ethyl 2,4-dioxovalerate. The reaction proceeds through the initial formation of an imine from 3-nitroaniline and benzaldehyde, which then undergoes a Knoevenagel-type condensation with the dicarbonyl compound, followed by intramolecular cyclization and dehydration to afford the highly functionalized pyrrolinone ring.

The detailed experimental procedure involves stirring a mixture of 3-nitroaniline, benzaldehyde, and ethyl 2,4-dioxovalerate in glacial acetic acid. jst-ud.vnresearchgate.net The product can be isolated by recrystallization. jst-ud.vn This approach provides a rapid and efficient entry into a complex pyrrolidine-based scaffold bearing the desired 3-nitrophenyl group.

| Component 1 | Component 2 | Component 3 | Solvent | Product | Ref |

| 3-Nitroaniline | Benzaldehyde | Ethyl 2,4-dioxovalerate | Glacial Acetic Acid | 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one | jst-ud.vnresearchgate.net |

Table 3: Three-Component Synthesis of a this compound Derivative

The Imino Diels-Alder reaction, a variation of the classical Diels-Alder reaction, involves the [4+2] cycloaddition of a diene with an imine acting as the dienophile to form a tetrahydropyridine ring. While this reaction directly leads to a six-membered ring, it is a powerful tool for the synthesis of nitrogen-containing heterocycles and can be a strategic step in the synthesis of more complex structures that may be further transformed into pyrrolidine derivatives.

For the synthesis of a 2-(3-nitrophenyl) substituted heterocycle, an imine derived from 3-nitrobenzaldehyde would be a key starting material. The reaction of such an imine with a suitable diene, often catalyzed by a Lewis acid, would yield a 2-(3-nitrophenyl)tetrahydropyridine. The scope of the imino Diels-Alder reaction is broad, and it has been extensively used in the synthesis of alkaloids and other biologically active molecules. researchgate.net

While a direct one-step synthesis of this compound via a standard Imino Diels-Alder reaction is not typical, this methodology is crucial for creating related nitrogen heterocycles that could serve as precursors.

Intramolecular Cyclization Reactions for Pyrrolidine Formation

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis, offering a high degree of control over ring size and stereochemistry. For the synthesis of this compound, this strategy would involve a precursor molecule containing both the nitrogen nucleophile and a suitable electrophilic center, appropriately positioned to form the five-membered ring.

A plausible approach would be the intramolecular cyclization of an N-substituted γ-haloamine. For instance, a molecule containing a (3-nitrophenyl)methylamino group tethered to a four-carbon chain with a leaving group at the terminal position could undergo intramolecular nucleophilic substitution to form the pyrrolidine ring.

Another conceptually related strategy involves the intramolecular cyclization of nitroketene aminals. For example, nitroketene aminals with a tethered phenyl group have been shown to undergo intramolecular cyclization in the presence of a strong acid like trifluoromethanesulfonic acid to form cyclic amidines. researchgate.net While this specific reaction does not yield a pyrrolidine, it demonstrates the principle of using a tethered aromatic ring in an intramolecular cyclization involving a nitro-containing precursor.

A more direct approach would be the intramolecular reductive cyclization of a γ-nitroaldehyde or ketone. The reduction of the nitro group to an amine, followed by intramolecular condensation and reduction, as described in the reductive amination section, is a powerful example of an intramolecular cyclization cascade.

| Precursor Type | Reaction Type | Key Reagents | Product |

| N-substituted γ-haloamine | Intramolecular Nucleophilic Substitution | Base | 2-Arylpyrrolidine |

| γ-Nitroaldehyde/ketone | Intramolecular Reductive Amination | Reducing Agent (e.g., H₂/Pd-C) | 2-Substituted Pyrrolidine |

Table 4: Intramolecular Cyclization Strategies for Pyrrolidine Synthesis

Catalytic Methods in Pyrrolidine Synthesis

The development of catalytic methods has revolutionized the synthesis of pyrrolidines, offering efficient and atom-economical routes to these heterocycles. These methods often provide access to complex molecular architectures under mild reaction conditions.

Transition-Metal-Catalyzed Annulation Reactions

Transition-metal catalysis provides powerful tools for the construction of the pyrrolidine ring through various annulation strategies. These reactions often involve the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single operation.

Copper-Catalyzed Carboamination: A notable method for the synthesis of 2-arylpyrrolidines involves the copper-catalyzed intermolecular carboamination of vinylarenes. nih.gov This approach utilizes potassium N-carbamoyl-β-aminoethyltrifluoroborates as the nitrogen source and proceeds under mild conditions. nih.gov The reaction is tolerant of a range of functional groups on the vinylarene, including those with varying electronic properties. nih.gov Mechanistic studies suggest the involvement of radical intermediates in this transformation. nih.gov

Palladium-Catalyzed Carboamination and Tandem Reactions: Palladium catalysis has been extensively employed for the synthesis of 2-arylpyrrolidines. One approach involves the carboamination of γ-(N-arylamino)alkenes with vinyl bromides, which yields N-aryl-2-allylpyrrolidines with high diastereoselectivity for the trans-2,3- and cis-2,5-disubstituted products. nih.gov Furthermore, tandem N-arylation/carboamination sequences have been developed, allowing for the one-pot synthesis of N-aryl-2-allylpyrrolidines from a primary γ-amino alkene, an aryl bromide, and a vinyl bromide. nih.gov Another powerful palladium-catalyzed tandem process involves the N-arylation/carboamination of γ-amino alkenes with two different aryl bromides, providing a rapid route to differentially arylated N-aryl-2-benzylpyrrolidine derivatives. nih.gov This one-pot transformation achieves the formation of two C-N bonds, one C-C bond, a new ring, and a stereocenter. nih.gov

Rhodium-Catalyzed C–H Functionalization: Rhodium-catalyzed reactions have emerged as a sophisticated strategy for the synthesis of substituted pyrrolidines. For instance, the synthesis of complex, stereodefined β-arylpyrrolidines can be achieved through a rhodium(II)-catalyzed intermolecular allylic C(sp³)–H functionalization of trans-alkenes. nih.govnih.govacs.orgacs.orgresearchgate.net This methodology utilizes 4-aryl-1-sulfonyl-1,2,3-triazoles as carbene precursors and affords highly substituted, stereoenriched β-arylpyrrolidines in good yields and with high levels of diastereo- and enantioselectivity. nih.govnih.govacs.orgacs.orgresearchgate.net

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Copper | Intermolecular Carboamination | Utilizes vinylarenes and potassium N-carbamoyl-β-aminoethyltrifluoroborates; proceeds via radical intermediates. | nih.gov |

| Palladium | Carboamination of γ-(N-arylamino)alkenes | High diastereoselectivity for trans-2,3- and cis-2,5-disubstituted products. | nih.gov |

| Palladium | Tandem N-Arylation/Carboamination | One-pot synthesis forming multiple bonds and a stereocenter. | nih.gov |

| Rhodium | Intermolecular Allylic C–H Functionalization | Enantioselective synthesis of highly substituted β-arylpyrrolidines. | nih.govnih.govacs.orgacs.orgresearchgate.net |

Biocatalytic Approaches to Pyrrolidine-2,3-diones

Biocatalysis offers a green and highly selective alternative for the synthesis of pyrrolidine derivatives. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. A notable biocatalytic approach has been developed for the synthesis of highly functionalized pyrrolidine-2,3-diones, which are valuable structural analogues of 2-substituted pyrrolidines. nih.govbohrium.com

This method employs a laccase from Myceliophthora thermophila (Novozym 51003) to catalyze the oxidation of catechols to ortho-quinones. nih.govbohrium.com These reactive intermediates then undergo a subsequent 1,4-addition reaction with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. nih.govbohrium.com This biocatalytic cascade reaction leads to the formation of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters in moderate to good yields (42-91%). nih.govbohrium.com The reaction has been demonstrated with a variety of substituents on both the catechol and the pyrrolinone starting materials, highlighting its synthetic utility. nih.govbohrium.com Interestingly, when the same reactions were attempted with a chemical oxidant, K₃Fe(CN)₆, only one product was obtained in a 60% yield, underscoring the efficiency of the biocatalytic approach. nih.gov

Organocatalytic Asymmetric Michael/Acyl Transfer Reactions

Organocatalysis has emerged as a third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. Chiral organic molecules can effectively catalyze a wide range of transformations with high enantioselectivity. The Michael addition is a powerful carbon-carbon bond-forming reaction that has been extensively utilized in organocatalysis to construct chiral pyrrolidine scaffolds.

The asymmetric Michael addition of aldehydes to nitroolefins, catalyzed by newly synthesized pyrrolidine-based organocatalysts, has been shown to be an effective strategy. beilstein-journals.orgresearchgate.netnih.gov For example, organocatalysts with a bulky 2,2-disubstituted-1,3-dioxolan-4-yl moiety at the C2 position of the pyrrolidine ring have been developed and evaluated in the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene. beilstein-journals.orgnih.gov These reactions typically proceed in high yields, with moderate diastereoselectivity and enantioselectivities up to 85% ee for the major syn-diastereoisomer. beilstein-journals.orgnih.gov The stereochemical outcome of the reaction can be controlled by the stereochemistry of the organocatalyst. nih.gov

Furthermore, cinchona alkaloid-derived bifunctional amino-squaramide catalysts have been successfully employed in an organocatalytic asymmetric cascade reaction between N-tosyl aminomethyl enones and trans-α-cyano-α,β-unsaturated ketones to produce highly substituted pyrrolidines bearing a quaternary stereocenter at the 3-position with high enantio- and diastereoselectivities.

Stereoselective Synthesis and Chiral Enrichment Techniques

The biological activity of chiral molecules is often dependent on their absolute configuration. Therefore, the development of methods for the stereoselective synthesis and chiral enrichment of this compound and its analogues is of paramount importance.

Enantioselective Synthesis of Pyrrolidine Derivatives

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound directly from achiral or racemic starting materials.

Biocatalytic Asymmetric Synthesis: Transaminases have been effectively used for the asymmetric synthesis of 2-substituted pyrrolidines, including 2-arylpyrrolidines. acs.org This biocatalytic approach starts from commercially available ω-chloroketones and utilizes transaminases to catalyze the stereoselective amination and subsequent intramolecular cyclization. acs.org This method can provide access to both enantiomers of the target pyrrolidines with excellent enantiomeric excesses (≥95% ee) and in yields ranging from low to excellent (10-90%). acs.org For example, (R)-2-(p-chlorophenyl)pyrrolidine has been synthesized on a 300 mg scale with an 84% isolated yield and >99.5% ee. acs.org

Transition-Metal-Catalyzed Asymmetric Synthesis: Copper-catalyzed intramolecular hydroamination reactions have been developed for the asymmetric synthesis of α-arylpyrrolidines. nih.gov This practical two-step route involves an initial Suzuki-Miyaura cross-coupling followed by the enantioselective copper-catalyzed cyclization, providing access to a broad range of α-arylpyrrolidines with high levels of enantiopurity. nih.gov

Chiral Resolution Techniques for Enantiomeric Purity

Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers.

Kinetic Resolution: Kinetic resolution relies on the differential reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer. A review of current kinetic resolution methodologies in the synthesis of substituted pyrrolidines highlights various techniques, including enzymatic methods, cycloadditions, and the reduction of ketones. rsc.org

Dynamic Kinetic Resolution (DKR): In dynamic kinetic resolution, the slower-reacting enantiomer is continuously racemized under the reaction conditions, theoretically allowing for a 100% yield of the desired enantiomerically pure product. Coldham and co-workers developed a DKR of N-Boc-2-lithiopyrrolidine using a chiral diamine ligand. rsc.org This method allows for the synthesis of enantiomerically enriched 2-substituted pyrrolidines with good enantioselectivity (92% ee). rsc.org

Parallel Kinetic Resolution (PKR): A more advanced strategy is diastereodivergent parallel kinetic resolution, which has been applied to racemic 2-substituted pyrrolidines via iridium-catalyzed C(sp³)–H borylation. acs.org This method allows for the simultaneous formation of both cis- and trans-2,5-disubstituted pyrrolidines in their enantioenriched forms with high enantioselectivities. acs.org

| Technique | Principle | Key Features | Reference |

|---|---|---|---|

| Kinetic Resolution | Differential reaction rates of enantiomers. | Maximum theoretical yield of 50% for the resolved starting material. | rsc.org |

| Dynamic Kinetic Resolution (DKR) | Kinetic resolution combined with in situ racemization of the slower-reacting enantiomer. | Theoretical yield up to 100% of the desired product. | rsc.org |

| Parallel Kinetic Resolution (PKR) | Both enantiomers of the starting material are converted to different, enantioenriched products. | Allows for the synthesis of multiple stereoisomers from a single racemic mixture. | acs.org |

Diastereoselective Control in Pyrrolidine Ring Formation

Achieving stereochemical control during the formation of the pyrrolidine ring is crucial for the synthesis of biologically active molecules. Various strategies have been developed to control the diastereoselectivity of this process, leading to the preferential formation of one diastereomer over another. These methods often involve intramolecular cyclization reactions where the stereochemistry of the starting material dictates the stereochemical outcome of the product.

One powerful approach is the intramolecular aminooxygenation of alkenes . For instance, copper(II)-promoted intramolecular aminooxygenation of α-substituted 4-pentenyl sulfonamides has been shown to favor the formation of cis-2,5-disubstituted pyrrolidines with high diastereomeric ratios (dr >20:1) and in excellent yields (76–97%). In contrast, γ-substituted substrates tend to yield trans-2,3-disubstituted pyrrolidines with more moderate selectivity. The choice of the nitrogen-protecting group, such as a tosyl (Ts) or a 4-nitrophenyl sulfonyl (Ns) group, can influence the reaction yield, though high levels of stereocontrol are generally maintained.

Another effective method involves the diastereoselective C–H bond amination of aliphatic azides. Iron dipyrrinato complexes have been successfully employed as catalysts for this transformation, yielding syn-2,5-disubstituted pyrrolidines with high diastereoselectivity. The use of an iron phenoxide complex, in particular, has been shown to provide >20:1 syn:anti diastereoselectivity. Computational studies have indicated that the hydrogen atom abstraction step is the selectivity-determining step, with the transition state leading to the syn product being energetically favored.

Three-component reactions also offer a convergent and diastereoselective route to substituted pyrrolidines. The Yb(OTf)₃-catalyzed reaction of aldehydes, amines, and 1,1-cyclopropanediesters generates pyrrolidines with a high degree of cis diastereoselectivity between the substituents at the 2- and 5-positions. This method is particularly efficient with aryl aldehydes and primary amines. The in situ formation of an aldimine, followed by its reaction with the cyclopropanediester, leads to the observed stereochemical outcome.

A nitro-Mannich/hydroamination cascade reaction represents a one-pot strategy for the synthesis of pyrrolidines bearing three stereocenters. This reaction, controlled by a combination of a base and a gold(I) catalyst, proceeds with good to excellent diastereoselectivities and high yields. The initial nitro-Mannich reaction sets the first two stereocenters, and the subsequent gold-catalyzed intramolecular hydroamination establishes the third.

| Method | Key Features | Typical Diastereoselectivity | Catalyst/Reagent |

| Intramolecular Aminooxygenation | Cyclization of alkenyl sulfonamides | High cis for 2,5-disubstitution | Copper(II) salts |

| C-H Bond Amination | Cyclization of aliphatic azides | High syn for 2,5-disubstitution | Iron dipyrrinato complexes |

| Three-Component Reaction | Aldehyde, amine, cyclopropanediester | High cis for 2,5-disubstitution | Yb(OTf)₃ |

| Nitro-Mannich/Hydroamination | One-pot cascade reaction | Good to excellent | Base and Gold(I) catalyst |

Derivatization Strategies for the this compound Core

Once the this compound core is synthesized, it can be further modified to introduce a variety of functional groups and bioactive moieties. These derivatization strategies are essential for exploring the structure-activity relationships of this class of compounds.

The reduction of the aromatic nitro group to an amino group is a fundamental transformation that opens up a wide range of subsequent derivatization possibilities. Several methods are available for this conversion, with the choice of reagent often depending on the presence of other functional groups in the molecule.

Catalytic hydrogenation is a widely used and efficient method for the reduction of aromatic nitro compounds. This reaction is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C) or Raney nickel under an atmosphere of hydrogen gas. nih.gov The reaction conditions are generally mild, and the yields are often high. However, care must be taken as some catalysts, like Pd/C, can also reduce other functional groups. nih.gov Raney nickel is often preferred when the substrate contains sensitive groups like aromatic halogens. nih.gov

Metal-acid systems provide a classic and reliable method for nitro group reduction. The use of metals such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid like acetic acid (AcOH) or hydrochloric acid (HCl) effectively reduces the nitro group to an amine. nih.gov These methods are often chemoselective and can be advantageous when other reducible functional groups are present.

Other reagents for nitro group reduction include tin(II) chloride (SnCl₂) , which offers a mild method for this transformation, and sodium sulfide (Na₂S) , which can be useful when hydrogenation or acidic conditions are not compatible with the substrate. nih.gov Sodium sulfide can sometimes selectively reduce one nitro group in the presence of others in dinitro compounds.

| Reducing Agent/System | Typical Conditions | Selectivity Notes |

| H₂ / Pd/C | H₂ atmosphere, solvent (e.g., ethanol, methanol) | Highly efficient, but can reduce other functional groups. nih.gov |

| H₂ / Raney Nickel | H₂ atmosphere, solvent | Often used to avoid dehalogenation of aryl halides. nih.gov |

| Fe / AcOH or HCl | Refluxing acidic conditions | Mild and can be chemoselective. nih.gov |

| Zn / AcOH or HCl | Acidic conditions | Mild and can be chemoselective. nih.gov |

| SnCl₂ | Mild conditions | Good for substrates with sensitive functional groups. |

| Na₂S | Basic conditions | Useful when acidic or hydrogenation conditions are not suitable. |

Further functionalization of the this compound core can be achieved through substitution reactions on both the phenyl ring and the pyrrolidine nitrogen.

The pyrrolidine nitrogen , being a secondary amine, is nucleophilic and can readily undergo N-alkylation and N-acylation reactions. N-alkylation can be achieved using alkyl halides in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF). google.com The use of a base is necessary to neutralize the hydrogen halide formed during the reaction. google.com N-acylation can be carried out using acyl chlorides or acid anhydrides, often in the presence of a base like triethylamine or pyridine to scavenge the acid byproduct. These reactions allow for the introduction of a wide variety of substituents at the nitrogen atom, which can significantly influence the biological activity of the molecule.

Conversely, after the reduction of the nitro group to an amino group, the resulting 2-(3-aminophenyl)pyrrolidine would have a strongly activated phenyl ring. The amino group is an ortho-, para-director, making the ring susceptible to electrophilic attack at the positions ortho and para to the amino group (positions 2, 4, and 6). This opens up possibilities for a range of electrophilic aromatic substitution reactions under milder conditions.

The introduction of bioactive moieties such as carboxamides and thiazolidinones can impart or enhance the pharmacological properties of the this compound scaffold.

Carboxamides can be readily synthesized from the 2-(3-aminophenyl)pyrrolidine derivative obtained after nitro group reduction. The amino group on the phenyl ring can be coupled with a variety of carboxylic acids using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator like 1-hydroxybenzotriazole (HOBt). nih.gov Alternatively, the carboxylic acid can be converted to its more reactive acid chloride, which then reacts with the amine to form the amide bond. A study has reported the synthesis of a series of N-(2'-nitrophenyl)pyrrolidine-2-carboxamides via a two-step, one-pot amidation of the corresponding carboxylic acid using thionyl chloride and various amines. nih.gov This demonstrates the feasibility of forming carboxamides on a related scaffold.

Sophisticated Structural Elucidation and Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. A full NMR characterization of 2-(3-Nitrophenyl)pyrrolidine would involve several experiments.

Unidimensional NMR Analyses (¹H NMR, ¹³C NMR)

¹H NMR (Proton NMR) would be used to identify the number of chemically distinct protons, their electronic environments, and their scalar coupling relationships. For this compound, one would expect to observe distinct signals for the protons on the pyrrolidine (B122466) ring and the aromatic protons of the nitrophenyl group. The integration of these signals would confirm the number of protons in each environment, while the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings.

¹³C NMR (Carbon-13 NMR) provides information on the number of non-equivalent carbon atoms. A typical spectrum for this compound would show signals corresponding to the four unique carbons of the pyrrolidine ring and the six carbons of the substituted benzene ring. The chemical shifts would be indicative of the hybridization and electronic environment of each carbon atom.

Currently, no peer-reviewed articles or spectral database entries containing experimentally obtained ¹H or ¹³C NMR data specifically for this compound are available.

Bidimensional NMR Experiments (HSQC, HMBC, COSY, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy) would establish proton-proton couplings over two to three bonds, allowing for the mapping of the spin systems within the pyrrolidine ring and confirming the relative positions of protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would reveal direct one-bond correlations between protons and the carbon atoms they are attached to, definitively linking the proton and carbon skeletons of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) is used to identify longer-range couplings (typically 2-3 bonds) between protons and carbons. This is critical for connecting molecular fragments, for instance, by showing a correlation from the proton at the 2-position of the pyrrolidine ring to carbons within the nitrophenyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information on the spatial proximity of protons, which is essential for determining the stereochemistry and preferred conformation of the molecule in solution.

No published datasets for these 2D NMR experiments could be located for this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a vital technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. An HRMS analysis of this compound (C₁₀H₁₂N₂O₂) would be expected to yield a highly accurate mass measurement for its protonated molecular ion [M+H]⁺, confirming its atomic composition. A search of scientific literature and mass spectrometry databases did not yield any specific HRMS data for this compound.

X-ray Crystallography for Definitive Molecular Geometry and Absolute Configuration

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal.

Single-Crystal X-ray Diffraction Analysis

This technique would yield the exact bond lengths, bond angles, and torsion angles of the molecule in the solid state. It would unambiguously confirm the connectivity and provide detailed insight into the geometry of both the pyrrolidine and nitrophenyl moieties and their relative orientation.

Crystallographic Data Interpretation and Conformational Analysis

Analysis of the crystallographic data would allow for a detailed conformational study, revealing the puckering of the five-membered pyrrolidine ring and the planarity of the nitrophenyl group. Intermolecular interactions, such as hydrogen bonding or π-stacking in the crystal lattice, would also be identified. There are no reports of a single-crystal X-ray structure for this compound in the Cambridge Structural Database or other available literature.

Mechanistic Investigations of Chemical Transformations Involving 2 3 Nitrophenyl Pyrrolidine Derivatives

Elucidation of Proposed Reaction Mechanisms in Synthesis

The synthesis of complex pyrrolidine (B122466) structures often involves intricate reaction cascades. Elucidating the mechanisms of these reactions is key to controlling their outcomes, particularly stereoselectivity.

Reversible transimination reactions are significant in the synthesis of certain nitrogen-containing heterocycles. In the context of pyrrolidine derivatives, this type of mechanism has been explored for the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones from a 3-pyrroline-2-one precursor bearing a 1-(3-nitrophenyl) substituent. researchgate.net The reaction involves the interaction between a Schiff base (C=N) linkage within the pyrrolidine-2,3-dione (B1313883) derivative and an aliphatic amine, such as methylamine. researchgate.net

The proposed mechanism, supported by computational results, suggests that the process is a reversible transimination leading to the formation of an enamine product, which is stabilized by an intramolecular hydrogen bond. researchgate.net DFT calculations have indicated that the kinetic selectivity is more significant than thermodynamic selectivity in the formation of the main product. researchgate.net This implies that the reaction pathway with the lowest activation energy barrier is favored, dictating the final product distribution.

Cycloaddition reactions, particularly [3+2] dipolar cycloadditions, are among the most powerful methods for constructing the pyrrolidine ring system, allowing for the simultaneous formation of multiple stereogenic centers. acs.org These reactions typically involve the reaction of an azomethine ylide with an alkene. acs.orgacs.org The azomethine ylides can be generated in situ from various precursors. acs.org

The stereochemical outcome of these cycloadditions is highly dependent on the nature of the reactants, catalysts, and reaction conditions. For instance, in the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, the N-tert-butanesulfinyl group acts as an effective chiral auxiliary, directing the diastereoselectivity of the cycloaddition to yield densely substituted pyrrolidines. acs.org The use of a silver carbonate catalyst has been shown to produce proline derivatives with high regio- and diastereoselectivity. acs.org Computational studies have been instrumental in understanding the origin of this stereocontrol, suggesting that the observed diastereomer is formed through the lowest energy transition state. acs.org

The regioselectivity of the cycloaddition—determining which ends of the dipole and dipolarophile connect—is also a critical aspect. DFT computations have been used to elucidate the high regio- and diastereoselectivities observed in iridium-catalyzed reductive [3+2] cycloaddition reactions. acs.org These studies revealed that for different dipolarophiles, the selectivity can be controlled by either strain energy or interaction energy in the transition state. acs.org

Table 1: Stereochemical Outcomes in Pyrrolidine Synthesis via [3+2] Cycloaddition

| Dipole Precursor | Dipolarophile | Catalyst/Conditions | Major Product Configuration | Diastereomeric Ratio (dr) | Reference |

| N-tert-butanesulfinylazadiene | Azomethine ylide | Ag₂CO₃ | (2S,3R,4S,5R) | Good to Excellent | acs.org |

| Tertiary Amide | Methyl Cinnamate | Vaska's Complex [IrCl(CO)(PPh₃)₂] | endo Transition State Preferred | High | acs.org |

| Tertiary Amide | N-enoyl oxazolidinone | Vaska's Complex [IrCl(CO)(PPh₃)₂] | endo Transition State Preferred | High | acs.org |

Computational Approaches to Reaction Mechanism Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating complex reaction mechanisms that may be difficult to probe experimentally.

DFT calculations allow for the mapping of the potential energy surface of a reaction, providing a detailed reaction coordinate analysis. This involves identifying reactants, products, intermediates, and transition states along the reaction pathway. nih.govmdpi.com For the synthesis of pyrrolidine derivatives, DFT has been used to model the entire reaction profile, from starting materials to final products.

In a chiral phosphoric acid-catalyzed aza-Michael cyclization to form enantioenriched pyrrolidines, DFT calculations showed that the Brønsted acid acts as a proton shuttle, catalyzing both the cyclization and a subsequent tautomerization. whiterose.ac.uk The calculations identified the cyclization as the rate-limiting and stereochemistry-determining step. By comparing the energies of competing transition states (e.g., S,E vs. R,Z pathways), researchers could predict the major enantiomer, with results that matched well with experimental observations. whiterose.ac.uk Similarly, in the study of [3+2] cycloadditions, DFT has been used to analyze different mechanistic possibilities, such as concerted versus stepwise radical-mediated pathways, by comparing their respective energy barriers. mdpi.com

DFT calculations are widely employed to locate and optimize the geometry of transition states. researchgate.net For example, in the iridium-catalyzed [3+2] cycloaddition for pyrrolidine synthesis, the key cycloaddition transition structures were computed to understand the origin of regio- and diastereoselectivity. acs.org The calculations revealed that the unique selectivity observed with different dipolarophiles was due to a divergence in the factors controlling the TS energy; in one case, strain energy was decisive, while in another, it was the interaction energy. acs.org

The calculated energy barriers can be used to rationalize experimental findings, such as reaction rates and product ratios. In one computational study on aza-Michael reactions, the free energies of four possible cyclization transition states were calculated. whiterose.ac.uk The two lowest energy pathways were significantly more favorable than the others, explaining the high enantiomeric ratio observed experimentally. whiterose.ac.uk

Table 2: Calculated Energy Barriers for Competing Transition States in a Chiral Phosphoric Acid Catalyzed aza-Michael Reaction

| Transition State Pathway | Relative Free Energy (kcal/mol) | Predicted Outcome | Reference |

| S,E | 0 (Most Favorable) | Major (S)-product | whiterose.ac.uk |

| R,Z | Higher than S,E | Minor (R)-product | whiterose.ac.uk |

| S,Z | 27.9 | Negligible | whiterose.ac.uk |

| R,E | 29.4 | Negligible | whiterose.ac.uk |

Pharmacological and Biological Research on 2 3 Nitrophenyl Pyrrolidine and Its Analogues

Antimicrobial Activity Investigations

Research into the antimicrobial properties of nitrophenyl-pyrrolidine analogues has identified promising candidates for combating bacterial resistance. The focus has been on designing molecules that can effectively target and disrupt bacterial viability.

Evaluation of Antibacterial Efficacy (e.g., against Staphylococcus aureus, Escherichia coli)

Analogues of 2-(3-Nitrophenyl)pyrrolidine, particularly N-(2′-nitrophenyl)pyrrolidine-2-carboxamides, have been synthesized and evaluated for their antibacterial properties. Studies have shown that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.

In one study, a series of N-(2′-nitrophenyl)pyrrolidine-2-carboxamides were tested against a panel of bacterial strains. The results, measured by Minimum Inhibitory Concentration (MIC), indicated potent activity. For instance, compound 4b , an N-(2′-nitrophenyl)pyrrolidine-2-carboxamide derivative, demonstrated the highest activity against the Gram-positive bacterium Staphylococcus aureus with an MIC value of 15.6 µg/mL. researchgate.net This was significantly more potent than the standard antibiotic streptomycin. researchgate.net Another derivative, 4k , was identified as a promising candidate for a broad-spectrum antibiotic. researchgate.net

The antibacterial efficacy of these compounds is influenced by their structural features, including the hydrophobic phenyl ring and a cationic charge from the protonated amino group. nih.gov The table below summarizes the antibacterial activity of selected N-(2′-nitrophenyl)pyrrolidine-2-carboxamide analogues against key bacterial strains. researchgate.net

Table 1: Minimum Inhibitory Concentration (MIC) of N-(2′-nitrophenyl)pyrrolidine-2-carboxamide Analogues

| Compound | Organism | MIC (µg/mL) |

|---|---|---|

| 4b | Staphylococcus aureus | 15.6 |

| 4c | Staphylococcus aureus | 62.5 |

| 4k | Staphylococcus aureus | 62.5 |

| 4c | Enterobacter cloacae | 62.5 |

| 4j | Enterobacter cloacae | 31.3 |

| Streptomycin | Staphylococcus aureus | 256 |

| Streptomycin | Enterobacter cloacae | >512 |

Potential as Antimicrobial Peptide Mimics

Antimicrobial peptides (AMPs) are a crucial component of the innate immune system, and their mechanism of action is a key area of interest for developing new antibiotics. rsc.org Proline-rich AMPs, such as pyrrhocoricin and drosocin, are known to bind to bacterial proteins like DnaK. researchgate.netnih.gov

Researchers have explored N-(2′-nitrophenyl)pyrrolidine-2-carboxamides as potential mimics of these antimicrobial peptides. researchgate.netnih.gov The design of these synthetic mimics incorporates the essential structural features of natural AMPs: a hydrophobic group provided by the phenyl ring and a cationic charge from a protonated amino group. nih.gov These features allow them to interact with and disrupt bacterial membranes, a common mechanism for AMPs. The development of these small-molecule mimics is a promising strategy to overcome the limitations of natural peptides and address the growing threat of antibiotic resistance. researchgate.netrsc.org

Anticancer Research and Cytotoxicity Studies

The pyrrolidine (B122466) scaffold is present in numerous compounds investigated for their potential in cancer therapy. nih.gov Analogues of this compound have been synthesized and evaluated for their ability to inhibit the growth of various human cancer cell lines.

In Vitro Anticancer Activity on Human Cancer Cell Lines (e.g., MCF-7, MDA-MB-468, A549)

The cytotoxic effects of nitrophenyl-pyrrolidine analogues have been tested against several human cancer cell lines, including those from breast and lung cancers.

MCF-7 (Breast Adenocarcinoma): Pyrrolidine derivatives have shown the ability to induce apoptosis (programmed cell death) and disrupt cell movement in MCF-7 breast cancer cells, indicating potential to inhibit both early and late-stage cancer progression. nih.gov In studies involving more complex hybrids, such as pyrrolidinedione–thiazolidinone molecules containing a nitrophenyl group, significant cytotoxic effects were observed. For example, the compound Les-6287 completely inhibited the formation of MCF-7 cell colonies at a concentration of 1 µM. researchgate.net Other analogues, Les-6294 and Les-6328 , also fully inhibited colony formation at a 5 µM concentration. researchgate.net

MDA-MB-468 (Breast Adenocarcinoma): While direct studies on this compound against this specific cell line are limited, research on related peptide structures has demonstrated selective cytotoxicity. For instance, a palindromic peptide derived from bovine lactoferricin (B1576259) showed a significant, concentration-dependent cytotoxic effect against MDA-MB-468 cells. This highlights the potential for peptide mimics, a category that nitrophenyl-pyrrolidine analogues fall into, to target this type of cancer cell.

A549 (Lung Carcinoma): A series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were evaluated for their anticancer activity against human A549 lung cancer cells. The results showed that incorporating certain chemical groups, such as 1,3,4-oxadiazolethione and 4-aminotriazolethione rings, into the pyrrolidine structure significantly enhanced anticancer activity. These specific derivatives reduced the viability of A549 cells to 28.0% and 29.6%, respectively, demonstrating higher potency than the standard chemotherapy drug cytarabine (B982) in this assay.

Table 2: In Vitro Anticancer Activity of Selected Pyrrolidine Analogues

| Compound | Cell Line | Activity | Concentration |

|---|---|---|---|

| Les-6287 | MCF-7 | Total inhibition of colony formation | 1 µM |

| Les-6294 | MCF-7 | Total inhibition of colony formation | 5 µM |

| Les-6328 | MCF-7 | Total inhibition of colony formation | 5 µM |

| 1,3,4-Oxadiazolethione derivative | A549 | Reduced cell viability to 28.0% | Not specified |

| 4-Aminotriazolethione derivative | A549 | Reduced cell viability to 29.6% | Not specified |

Exploration of Antineoplastic Mechanisms of Action

Understanding the mechanism by which a compound exerts its anticancer effect is crucial for its development as a therapeutic agent. Research into pyrrolidine derivatives suggests multiple potential mechanisms of action.

One proposed mechanism is the induction of apoptosis. Studies on a pyrrolidine derivative's effect on MCF-7 breast cancer cells indicated that the compound could trigger programmed cell death. nih.gov Further investigation revealed that this derivative targets the actin cytoskeleton, which is vital for cell structure, movement, and division. nih.gov Disruption of the actin cytoskeleton can inhibit cell migration and proliferation, key processes in cancer metastasis. nih.gov

Another avenue of exploration is the inhibition of specific enzymes that are overactive in cancer cells. For example, some spiro[pyrrolidine-3,3-oxindoles] have been found to target histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2), leading to apoptotic cell death in MCF-7 cells. nih.gov While not direct analogues of this compound, these findings illustrate a common mechanistic approach for pyrrolidine-based anticancer compounds. The antineoplastic effects of some quinolone derivatives containing a pyrrolidine moiety have been suggested to resemble those of antimitotic drugs like vincristine, which interfere with microtubule formation during cell division.

Anti-inflammatory Effect Evaluations

While the pyrrolidine scaffold is a component of various molecules investigated for anti-inflammatory properties, there is a notable lack of specific research on the anti-inflammatory effects of this compound and its direct analogues in the available scientific literature. Studies have been conducted on other pyrrolidine derivatives, such as N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide, which have shown potential as leads for new Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). nih.gov Additionally, compounds containing a p-nitrophenyl group, like certain hydrazones, have demonstrated anti-inflammatory activity in animal models. However, research that specifically evaluates the anti-inflammatory potential of the combined this compound structure has not been identified.

Inhibition of Inflammatory Biomarkers (e.g., Nitric Oxide Production)

Research into analogues of this compound has revealed their potential to modulate inflammatory pathways, particularly through the inhibition of key inflammatory mediators like nitric oxide (NO). Excessive production of NO is associated with various inflammatory conditions. mdpi.com The ability of certain pyrrolidine derivatives to curb NO production highlights their anti-inflammatory potential.

One study focused on 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione, an analogue featuring the 3-nitrophenyl group attached to the pyrrolidine ring. This compound demonstrated significant inhibitory activity against nitric oxide (NO) production, with a reported half-maximal inhibitory concentration (IC₅₀) value of 43.69 ± 5.26 µM. researchgate.net The presence of the electron-withdrawing nitro group (-NO₂) on the phenyl ring at the 1-position of the pyrrolidine-2,3-dione (B1313883) structure is suggested to be a key contributor to this high inhibitory activity. researchgate.net

Another related compound, (E)-1-(2-(2-nitrovinyl)phenyl)pyrrolidine (NVPP), has also been shown to suppress the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. nih.gov By inhibiting iNOS expression, NVPP effectively reduces the production of this inflammatory biomarker. nih.gov This suggests that the phenyl-pyrrolidine scaffold is a promising structure for developing new anti-inflammatory agents that target NO-mediated inflammation. nih.gov

Table 1: Nitric Oxide Production Inhibition by a this compound Analogue

| Compound | Biological Target | Inhibitory Concentration (IC₅₀) | Source |

|---|---|---|---|

| 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione | Nitric Oxide (NO) Production | 43.69 ± 5.26 µM | researchgate.net |

Targeting Inducible Nitric Oxide Synthase (iNOS) Activity

The mechanism behind the reduction of nitric oxide by these compounds often involves direct interaction with or suppression of inducible nitric oxide synthase (iNOS). nih.gov Dysregulation of iNOS is implicated in the pathology of chronic inflammatory and neurodegenerative diseases. mdpi.com

Molecular docking analyses have provided insights into how these compounds may function. For instance, studies on 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione showed that it acts as a ligand for iNOS. researchgate.net The analysis suggested that the compound forms stabilizing hydrogen bonds and van der Waals interactions within the enzyme's active site, with the 3-nitrophenyl group potentially enhancing this binding. researchgate.net This direct targeting of iNOS underscores the potential of this class of compounds as specific inhibitors of the enzyme. researchgate.net

Furthermore, research on the analogue (E)-1-(2-(2-nitrovinyl)phenyl)pyrrolidine (NVPP) has shown its ability to suppress iNOS expression induced by various Toll-like receptor (TLR) agonists in macrophage cell lines. nih.gov TLR signaling pathways are crucial for activating transcription factors like nuclear factor-κB (NF-κB), which in turn leads to the induction of pro-inflammatory genes, including iNOS. nih.gov NVPP was found to suppress this NF-κB activation, thereby inhibiting iNOS expression at the genetic level. nih.gov

Neuropharmacological Applications and Neuroprotective Potential

The pyrrolidine scaffold is a recurring motif in compounds with significant neuropharmacological and neuroprotective properties. nih.govnih.gov Analogues of this compound have been investigated for their roles in modulating cholinergic pathways and for their potential as anticonvulsant and neuroprotective agents. nih.govmdpi.com

Acetylcholinesterase (AChE) Inhibition Studies

One of the key therapeutic strategies for conditions involving cognitive decline, such as Alzheimer's disease, is the inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine (B1216132). nih.gov Several pyrrolidine derivatives have been evaluated for their AChE inhibitory activity.

In vitro investigations of cis-2-phenyl-1-pyrrolidino-cyclohexane and its hydroxylated analogue, cis-2-(3-hydroxyphenyl)-1-pyrrolidino-cyclohexane methobromide, revealed their capacity for reversible inhibition of both AChE and plasma cholinesterase (ChE). nih.gov Kinetic analysis indicated a purely competitive mechanism of inhibition. nih.gov The binding of the positively charged pyrrolidine moiety to the anionic subsite of the enzyme's active center is thought to be responsible for this inhibitory action, as it impairs the formation of the enzyme-substrate complex. nih.gov Other studies on novel pyrrolidine-2-one derivatives have also demonstrated their effectiveness in treating behavioral and biochemical changes, including AChE activity, in models of cognitive impairment. nih.gov

Table 2: Acetylcholinesterase (AChE) and Plasma Cholinesterase (ChE) Inhibition by Phenyl-pyrrolidine Analogues

| Compound | Enzyme | (I)₅₀ | Ki | Source |

|---|---|---|---|---|

| cis-2-phenyl-1-pyrrolidino-cyclohexane (RX 67668) | AChE | 2.5 x 10⁻⁵ M | 4 x 10⁻⁶ M | nih.gov |

| ChE | 2.0 x 10⁻⁵ M | 8 x 10⁻⁷ M | ||

| cis-2-(3-hydroxyphenyl)-1-pyrrolidino-cyclohexane methobromide (RX 72601) | AChE | 7.9 x 10⁻⁸ M | 3 x 10⁻⁹ M | nih.gov |

| ChE | 3.2 x 10⁻⁷ M | 1 x 10⁻⁸ M |

Modulation of Cholinergic Signaling Pathways

Beyond simple enzyme inhibition, pyrrolidine analogues can modulate the broader cholinergic system, which is critical for cognitive functions like memory and learning. mdpi.com The cholinergic system's dysfunction is closely linked to epilepsy and other neurological disorders. mdpi.com

Research has shown that transient activation of M1-type muscarinic acetylcholine receptors can directly inhibit neocortical pyramidal neurons. nih.gov Furthermore, compounds with a nitrophenyl group, such as p-nitrophenyl diazonium fluoroborate, have been shown to interact with both AChE and acetylcholine receptors (AChR), producing complex effects on cholinergic neurotransmission. nih.gov At low concentrations, such compounds can inhibit AChE, potentiating the acetylcholine response, while at higher concentrations, they can inhibit the receptors, reducing postsynaptic membrane excitability. nih.gov The study of pyrrolidine analogues of the α4β2 nicotinic acetylcholine receptor agonist A-84543 has also provided insights into the structural features that determine selectivity for different nicotinic receptor subtypes. mdpi.com

Investigation of Neuroprotective and Anticonvulsant Properties

Several studies have highlighted the neuroprotective and anticonvulsant properties of pyrrolidine derivatives. nih.govnih.gov Anticonvulsants work by suppressing the excessive and uncontrolled firing of neurons during seizures. wikipedia.org

A series of water-soluble 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides demonstrated broad-spectrum anticonvulsant properties in various animal seizure models. mdpi.com One compound in this series, designated as compound 14, showed robust activity in the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and psychomotor 6 Hz seizure models. mdpi.com Notably, it was also effective in a model of drug-resistant epilepsy. mdpi.com These pyrrolidine-2,5-dione derivatives are considered hybrid molecules, merging structural elements of known antiepileptic drugs. mdpi.com

In addition to anticonvulsant effects, certain novel pyrrolidine-2-one derivatives have shown promise in mitigating cognitive deficits, indicating neuroprotective potential. nih.gov These compounds were effective in reversing learning and memory deficits induced by scopolamine (B1681570) in mice, suggesting they could be promising candidates for diseases associated with cognitive impairment. nih.gov

Table 3: Anticonvulsant Activity of a Pyrrolidine Analogue (Compound 14)

| Seizure Model | Median Effective Dose (ED₅₀) | Source |

|---|---|---|

| Maximal Electroshock (MES) | 49.6 mg/kg | mdpi.com |

| Subcutaneous Pentylenetetrazole (scPTZ) | 67.4 mg/kg | |

| 6 Hz (32 mA) | 31.3 mg/kg | |

| 6 Hz (44 mA) - Drug-Resistant Model | 63.2 mg/kg |

Enzyme Inhibition Profiling

The biological activity of this compound and its analogues is often linked to their ability to inhibit specific enzymes. As detailed in the preceding sections, these compounds have demonstrated inhibitory action against key enzymes involved in both inflammation and neuro-signaling pathways.

The primary enzymes identified as targets include:

Inducible Nitric Oxide Synthase (iNOS): Analogues such as 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione have shown direct inhibitory activity against iNOS, which is crucial in inflammatory processes. researchgate.net This inhibition is believed to occur through binding to the enzyme's active site. researchgate.net

Acetylcholinesterase (AChE): Phenyl-pyrrolidine derivatives have been identified as reversible, competitive inhibitors of AChE. nih.gov This activity increases the availability of acetylcholine in the synaptic cleft, a mechanism central to therapies for cognitive disorders. nih.govnih.gov

Broader research on the pyrrolidine scaffold has shown its versatility in targeting other enzymes as well. Depending on the specific substitutions and structural modifications, pyrrolidine derivatives have been developed as inhibitors for enzymes such as dipeptidyl peptidase-4 (DPP-4), cyclooxygenase (COX), and autotaxin, highlighting the broad therapeutic potential of this chemical class. nih.gov

Assessment of Binding Affinities and Selectivity for Enzyme Targets

Consistent with the lack of data on its enzyme inhibitory activity, no information is available regarding the binding affinities or selectivity of this compound for any enzyme targets. There are no published studies detailing its binding profile, including dissociation constants (Kd) or inhibition constants (Ki), for DHFR or any other enzyme. Research on enzyme inhibitors often involves detailed assessments of binding and selectivity to understand a compound's mechanism of action and potential for therapeutic development. However, such investigations have not been reported for this compound.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Influence of the Nitrophenyl Moiety on Biological Activity

The nitrophenyl group is a critical pharmacophore, significantly influencing the molecule's interaction with biological targets through its electronic and steric characteristics. The nitro group, in particular, is a strong electron-withdrawing moiety that can profoundly alter the electronic properties of the entire molecule.

The position of the nitro group on the phenyl ring—ortho (2-), meta (3-), or para (4-)—is a key determinant of the compound's pharmacological profile. While direct comparative studies on the 2-(nitrophenyl)pyrrolidine isomers are not extensively detailed in publicly available literature, the principles of medicinal chemistry and data from analogous molecular classes, such as nitrochalcones, provide significant insights. The biological activity of nitroaromatic compounds can be highly sensitive to the nitro group's location.

For instance, in studies on nitrochalcones, which also feature a nitrophenyl ring, the position of the nitro group drastically affects their anti-inflammatory activity. Compounds with an ortho-nitro group on one of the phenyl rings have been shown to exhibit the highest percentage of inhibition against inflammatory enzymes, followed by those with a para-nitro group. mdpi.com The meta-substituted analogs often display intermediate or sometimes the least activity. mdpi.com This suggests that the spatial arrangement and the resulting electronic distribution conferred by the nitro group's position are crucial for optimal interaction with the target protein's binding site. For 2-phenylpyrrolidine (B85683) derivatives, a similar dependency is anticipated, where the meta-position of the nitro group in 2-(3-Nitrophenyl)pyrrolidine would define a unique electronic and steric profile compared to its ortho and para isomers, likely leading to a distinct biological activity spectrum.

In a series of N-(o-nitrophenyl)cycloamino-2-carboxylic acids, which includes N-(2-nitrophenyl) pyrrolidine-2-carboxylic acid, compounds showed notable antibacterial activity. This indicates that the presence of a nitrophenyl group attached to a pyrrolidine (B122466) ring can confer potent biological effects. mdpi.com

Table 1: Positional Isomerism and its Potential Impact on Activity (Hypothetical based on related structures)

| Isomer | Nitro Group Position | Expected Electronic Effect at Pyrrolidine Attachment Point | Potential Impact on Binding |

|---|---|---|---|

| 2-(2-Nitrophenyl)pyrrolidine | Ortho | Strong inductive and resonance effect; potential for intramolecular hydrogen bonding; steric hindrance. | May favor or hinder binding depending on target topology. Steric bulk could be a major factor. |

| This compound | Meta | Primarily inductive electron-withdrawing effect. | Alters the electrostatic potential of the molecule, influencing polar interactions with the target. |

The nitro group is a potent electron-withdrawing group (EWG) due to both induction and resonance, which deactivates the aromatic ring and alters the molecule's polarity. frontiersin.org This electronic modification can be critical for forming interactions with nucleophilic sites within a biological target, such as specific amino acid residues in an enzyme's active site. frontiersin.org The presence of the nitro group makes the phenyl ring electron-deficient, which can influence π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein binding pocket.

Beyond the nitro group, other substituents on the phenyl ring can further modulate activity. The addition of other electron-donating groups (EDGs) or EWGs, or bulky steric groups, would fine-tune the molecule's properties. For example, SAR studies on various pyrrolidine-containing compounds have shown that substituents like halogens, methoxy (B1213986) groups, or trifluoromethyl groups on a phenyl ring can significantly enhance or diminish biological activity by altering lipophilicity, electronic character, and steric fit. nih.govnih.gov In general, meta-substituted derivatives of phenyl-containing compounds have been noted to show improved biological activity in certain classes of molecules. nih.gov

Role of Pyrrolidine Ring Substituents and Their Spatial Orientation

The pyrrolidine ring is a versatile, non-planar scaffold that allows for three-dimensional exploration of chemical space, a desirable feature in drug design. nih.gov Substituents on the pyrrolidine ring can significantly affect the compound's affinity and efficacy.

SAR analyses of various pyrrolidine derivatives consistently show that the nature, size, and position of substituents on the pyrrolidine ring are critical. nih.gov For instance, in a series of pyrrolidine-2,5-dione anticonvulsants, the substituent at the 3-position strongly influenced the activity profile. nih.gov Similarly, for this compound, introducing substituents at positions 3, 4, or 5 of the pyrrolidine ring would be a key strategy for optimization. Small alkyl or polar groups could be introduced to probe for additional binding interactions.

The spatial orientation of these substituents is equally important. For example, studies on other 3,4-substituted pyrrolidines have revealed that a cis-configuration of the substituents is often preferred over the trans orientation for certain biological activities. nih.gov This highlights that the precise three-dimensional arrangement of functional groups is necessary to achieve a complementary fit with the biological target.

Stereochemical Determinants of Biological Efficacy

Since the 2-position of the pyrrolidine ring is a chiral center, this compound exists as a pair of enantiomers: (R)-2-(3-Nitrophenyl)pyrrolidine and (S)-2-(3-Nitrophenyl)pyrrolidine. Stereochemistry is a paramount factor in pharmacology, as biological systems, being chiral themselves, often exhibit different interactions with different enantiomers.

It is a well-established principle that enantiomers of a chiral drug can have different pharmacodynamic and pharmacokinetic properties. nih.gov One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.

While specific data on the differential activity of the enantiomers of this compound is not detailed in the reviewed literature, studies on analogous chiral compounds consistently demonstrate enantioselectivity. For example, in a series of analgesic and cognition-enhancing drugs, the biological activity was shown to be highly dependent on the spatial arrangement of the groups on the chiral atom. nih.gov It is highly probable that the (R) and (S) enantiomers of this compound would exhibit different potencies and/or efficacies at a given biological target. The synthesis of stereochemically pure enantiomers is therefore a critical step in the development and evaluation of such compounds. nih.gov

Table 2: Enantiomers and Their Potential for Differential Activity

| Enantiomer | Absolute Configuration | Expected Biological Profile |

|---|---|---|

| (R)-2-(3-Nitrophenyl)pyrrolidine | R | May exhibit higher affinity for a specific target (eutomer). |

The non-planar nature of the pyrrolidine ring endows it with conformational flexibility. The ring can adopt various "puckered" conformations, often described as "envelope" or "twist" forms. The specific conformation adopted by the molecule can be influenced by its substituents and the surrounding environment, such as a solvent or a protein binding site.